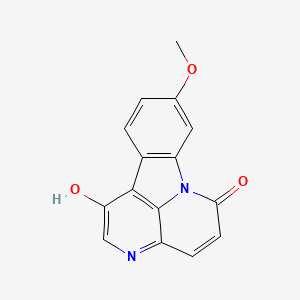
Thielavin J
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thielavin J is a natural product found in Agaricus and Thielavia with data available.
Aplicaciones Científicas De Investigación
Antifouling Properties
Thielavin J, along with other compounds from the marine-derived fungus Thielavia sp. UST030930-004, has been studied for its antifouling activity against barnacle cyprids (Balanus (=Amphibalanus) amphitrite). The findings indicated that Thielavin J, among other compounds, demonstrated notable antifouling effects, showcasing its potential application in marine biofouling management (Han et al., 2017).
Enzyme Inhibition Properties
Thielavin J has been identified as an α-glucosidase inhibitor, indicating its potential role in managing diseases like diabetes. It was isolated from the endophytic fungus MEXU 27095 and was found to inhibit the enzyme α-glucosidase from Saccharomyces cerevisiae, presenting a higher inhibitory action compared to the control drug acarbose. Furthermore, Thielavin J demonstrated inhibitory activity against α-glucosidase from Bacillus stearothermophilus, suggesting its potential as a therapeutic agent for managing blood sugar levels (Rivera-Chávez et al., 2013).
Telomerase Activity Inhibition
Research on fungus metabolites has highlighted the inhibitory effect of Thielavin J on telomerase activity. The study discovered that Thielavin J, along with another compound, could inhibit telomerase activity, which is crucial for understanding its potential in cancer treatment and the study of cellular aging (Togashi et al., 2001).
Propiedades
Nombre del producto |
Thielavin J |
|---|---|
Fórmula molecular |
C29H30O10 |
Peso molecular |
538.5 g/mol |
Nombre IUPAC |
4-[4-(2,4-dihydroxy-3,6-dimethylbenzoyl)oxy-2-methoxy-3,5,6-trimethylbenzoyl]oxy-2-hydroxy-3,6-dimethylbenzoic acid |
InChI |
InChI=1S/C29H30O10/c1-11-9-18(30)15(5)23(31)21(11)28(35)39-25-14(4)13(3)22(26(37-8)17(25)7)29(36)38-19-10-12(2)20(27(33)34)24(32)16(19)6/h9-10,30-32H,1-8H3,(H,33,34) |
Clave InChI |
RLLCMRPOSFZYJJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1C(=O)OC2=C(C(=C(C(=C2C)C)C(=O)OC3=C(C(=C(C(=C3)C)C(=O)O)O)C)OC)C)O)C)O |
Sinónimos |
thielavin J |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




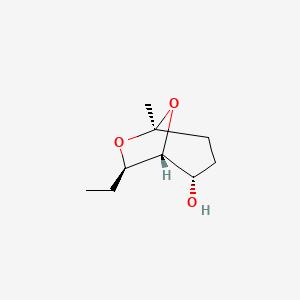
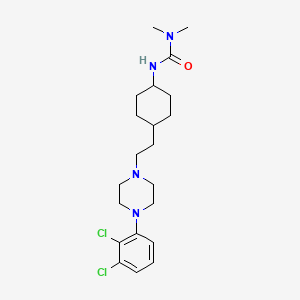
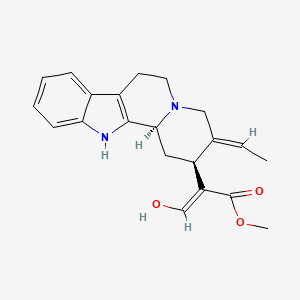
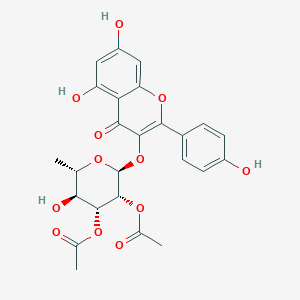

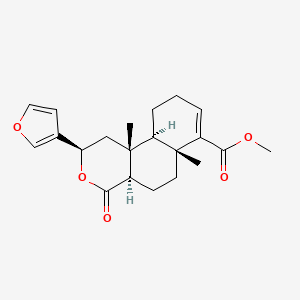
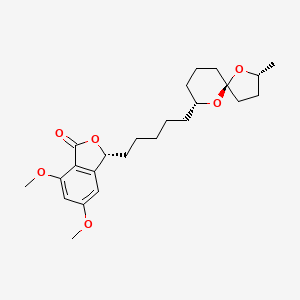
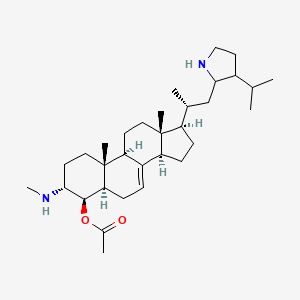

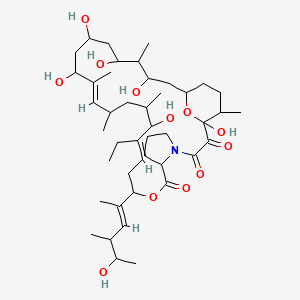
![1,3-Benzenediol, 5-chloro-2-[3-(dichloromethylene)hexyl]-](/img/structure/B1246907.png)

